![molecular formula C6H9NO B2922985 2-Azabicyclo[3.2.0]heptan-3-one CAS No. 2183-99-5](/img/structure/B2922985.png)

2-Azabicyclo[3.2.0]heptan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

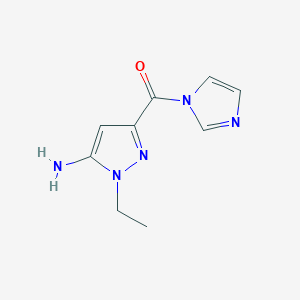

“2-Azabicyclo[3.2.0]heptan-3-one” is a chemical compound . It is a versatile building block and an important intermediate in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of “this compound” has been studied in several papers. For instance, a photochemical synthesis of 2-azabicyclo[3.2.0]heptanes has been reported, which are advanced building blocks for drug discovery . Another study describes a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies. The structures were solved by direct method using SHELXTL package .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 111.14 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Advanced Building Blocks for Drug Discovery

2-Azabicyclo[3.2.0]heptan-3-one derivatives are recognized as versatile building blocks in drug discovery due to their structural complexity and potential for bioactivity. The photochemical synthesis of 3-Azabicyclo[3.2.0]heptanes presents a rapid and efficient pathway to produce these compounds, using common chemicals like benzaldehyde, allylamine, and cinnamic acid. This process involves intramolecular [2+2]-photochemical cyclization, offering a streamlined approach to synthesizing these complex structures (Denisenko et al., 2017). Additionally, a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes via [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes has been developed. These compounds can be easily transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, further underlining their significance in medicinal chemistry (Skalenko et al., 2018).

Catalysis in Medicinal Chemistry

The visible-light photocatalysis method has been employed to synthesize novel functionalized tetracyclic scaffolds that incorporate a fused azabicyclo[3.2.0]heptan-2-one motif. These scaffolds are intriguing for their structural complexity and potential application in natural product synthesis and drug discovery. The process involves an intramolecular [2+2] cycloaddition with concomitant dearomatization of the heterocycle via an energy transfer process. This method has been noted for its high yield, excellent diastereoselectivity, and potential for late-stage derivatization, providing a versatile platform for generating structurally diverse compounds (Oderinde et al., 2020).

Pharmacophores Synthesis

this compound derivatives are pivotal in the synthesis of important pharmacophores. A notable process involves a novel multicomponent cascade reaction leading to the formation of strained 3-azabicyclo[3.2.0]heptane derivatives. These derivatives are then reduced in a one-pot procedure to stable alcohol, showcasing a highly diastereoselective formation predominantly yielding one diastereoisomer. These azabicycloheptanes serve as crucial pharmacophores, indicating their importance in drug design and synthesis (Kriis et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Azabicyclo[3.2.0]heptan-3-one . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .

Propiedades

IUPAC Name |

2-azabicyclo[3.2.0]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-3-4-1-2-5(4)7-6/h4-5H,1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCPUGDYRQEWBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2183-99-5 |

Source

|

| Record name | 2-azabicyclo[3.2.0]heptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)

![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2922907.png)

![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)

![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)

![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2922912.png)

![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)

![N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2922923.png)

![N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2922925.png)